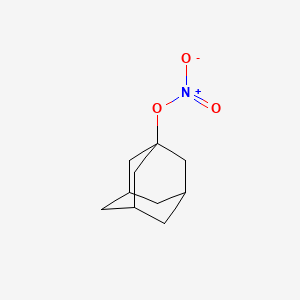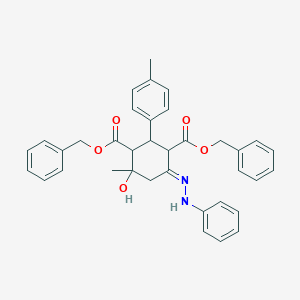![molecular formula C18H30N4O4S B11051592 3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione](/img/structure/B11051592.png)
3-[1'-(1-Pyrrolidinylsulfonyl)-4,4'-bipiperidin-1-YL]-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines pyrrolidine, sulfonyl, and bipiperidine moieties, making it an interesting subject for research in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Pyrrolidinylsulfonyl Intermediate: Pyrrolidine reacts with sulfonyl chloride under basic conditions to form the pyrrolidinylsulfonyl intermediate.
Bipiperidine Formation: The bipiperidine moiety is synthesized through a series of reactions involving piperidine derivatives.
Coupling Reaction: The pyrrolidinylsulfonyl intermediate is then coupled with the bipiperidine derivative under specific conditions to form the desired compound.
Cyclization: The final step involves cyclization to form the 2,5-pyrrolidinedione ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or other physiological processes.
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-1-ylsulfonyl)pyridine: A simpler compound with similar functional groups.
4,4’-Bipiperidine Derivatives: Compounds with similar bipiperidine moieties.
Uniqueness
3-[1’-(1-Pyrrolidinylsulfonyl)-4,4’-bipiperidin-1-YL]-2,5-pyrrolidinedione is unique due to its combination of pyrrolidine, sulfonyl, and bipiperidine moieties, which confer distinct chemical and biological properties.
特性
分子式 |
C18H30N4O4S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
3-[4-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H30N4O4S/c23-17-13-16(18(24)19-17)20-9-3-14(4-10-20)15-5-11-22(12-6-15)27(25,26)21-7-1-2-8-21/h14-16H,1-13H2,(H,19,23,24) |
InChIキー |
WRAJXKZKHQXLOD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C3CCN(CC3)C4CC(=O)NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-methoxyphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051512.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11051516.png)
![Benzyl 7-(3,5-dichlorophenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B11051530.png)


![3-(Adamantan-1-YL)-N-[2-(furan-2-YL)ethyl]-4-methoxybenzamide](/img/structure/B11051558.png)
![2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B11051563.png)
![3-(4-methoxyphenyl)-6-(1H-pyrazol-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051569.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
![Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, 1-(3,4-dimethylphenyl)-5,6,7,8-tetrahydro-6-(1-methylethyl)-](/img/structure/B11051577.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-chlorophenyl)methyl]-](/img/structure/B11051579.png)
![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051587.png)
![3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051589.png)
![4-bromo-N-{[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonothioyl}benzamide](/img/structure/B11051596.png)